8-(4-methylbenzoyl)-6-(2-methylpropyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Description
8-(4-methylbenzoyl)-6-(2-methylpropyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16270821 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 . These are important targets for cancer therapies . c-Met is a protein that in humans is encoded by the MET gene. It has been implicated in a wide range of cancers and is known to promote cell survival, growth, and migration. VEGFR-2, on the other hand, is a primary responder to vascular endothelial growth factor signal and is essential for the process of angiogenesis, which is a significant factor in the growth and metastasis of cancer cells.
Mode of Action
This compound acts as a reversible and non-covalent dual inhibitor of c-Met and VEGFR-2 . It binds to these targets and inhibits their activity, leading to a decrease in the signaling pathways that promote cancer cell survival, growth, and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several downstream signaling pathways involved in cell survival, growth, and angiogenesis . This leads to a reduction in cancer cell proliferation and the formation of new blood vessels that supply tumors with nutrients.
Result of Action
The compound’s action results in significant anti-tumor activity. In vitro cell proliferation assays have shown that it can effectively inhibit the growth of cancer cells . Moreover, it has demonstrated significant anti-tumor activity in vivo on a hepatocellular carcinoma (MHCC97H cells) xenograft mouse model .
Properties
IUPAC Name |
8-(4-methylbenzoyl)-6-(2-methylpropyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-14(2)12-24-13-18(22(25)16-6-4-15(3)5-7-16)23(26)17-10-20-21(11-19(17)24)28-9-8-27-20/h4-7,10-11,13-14H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSNSTBPPXBXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.